ETHYL 2-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]BUTANOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Overview
Description
Ethyl 2-[(2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}butanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a pyrimidine ring, and several functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]BUTANOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}butanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups or modify the existing structure .
Scientific Research Applications
Ethyl 2-[(2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}butanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ETHYL 2-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]BUTANOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyrimidine derivatives, such as:
- Ethyl 2-amino-6-cyano-6-phenyl-4-methylthiazole-5-carboxylate
- Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyrimidine-3-carboxylate
- N-{4-[2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acid
Uniqueness
What sets ETHYL 2-({2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]BUTANOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE apart is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 2-[2-[6-amino-4-oxo-1-(2-phenylethyl)pyrimidin-2-yl]sulfanylbutanoylamino]-4-methyl-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4S2/c1-4-16(20(30)27-22-25-14(3)19(34-22)21(31)32-5-2)33-23-26-18(29)13-17(24)28(23)12-11-15-9-7-6-8-10-15/h6-10,13,16H,4-5,11-12,24H2,1-3H3,(H,25,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISCUGVPNINJBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC(=C(S1)C(=O)OCC)C)SC2=NC(=O)C=C(N2CCC3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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